N-[3-fluoro-2-(1H-1,2,4-triazol-5-yl)phenyl]-4-(oxan-4-yl)butanamide
Description
N-[3-fluoro-2-(1H-1,2,4-triazol-5-yl)phenyl]-4-(oxan-4-yl)butanamide is a synthetic compound that features a triazole ring, a fluorinated phenyl group, and an oxan-4-yl butanamide moiety
Properties
IUPAC Name |
N-[3-fluoro-2-(1H-1,2,4-triazol-5-yl)phenyl]-4-(oxan-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c18-13-4-2-5-14(16(13)17-19-11-20-22-17)21-15(23)6-1-3-12-7-9-24-10-8-12/h2,4-5,11-12H,1,3,6-10H2,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRHDEMUBFGYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCC(=O)NC2=C(C(=CC=C2)F)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-2-(1H-1,2,4-triazol-5-yl)phenyl]-4-(oxan-4-yl)butanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the Oxan-4-yl Butanamide Moiety: This step involves the formation of an amide bond between the triazole-containing intermediate and the oxan-4-yl butanamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-2-(1H-1,2,4-triazol-5-yl)phenyl]-4-(oxan-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[3-fluoro-2-(1H-1,2,4-triazol-5-yl)phenyl]-4-(oxan-4-yl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-fluoro-2-(1H-1,2,4-triazol-5-yl)phenyl]-4-(oxan-4-yl)butanamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorinated phenyl group may enhance the compound’s binding affinity and selectivity, while the oxan-4-yl butanamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a fluorinated phenyl group.
Itraconazole: A triazole antifungal with a complex molecular structure.
Uniqueness
N-[3-fluoro-2-(1H-1,2,4-triazol-5-yl)phenyl]-4-(oxan-4-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the oxan-4-yl butanamide moiety differentiates it from other triazole-containing compounds, potentially offering unique advantages in terms of stability, solubility, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
